molecular formula C23H25F2N3O5Si B11935734 RORgammat inverse agonist 22

RORgammat inverse agonist 22

Cat. No.: B11935734
M. Wt: 489.5 g/mol
InChI Key: DSPIRKOGNQDWIV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RORγt inverse agonist 22 (referred to as 22b in studies) is a potent and selective inhibitor of the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production. Developed through structure-activity relationship (SAR) optimization, 22b exhibits remarkable selectivity (>120-fold) over other nuclear receptors (NRs), including FXR and LXRα, while demonstrating weak off-target activity . Molecular docking studies reveal that 22b binds to the RORγt ligand-binding domain (LBD), stabilizing an inactive conformation that disrupts coactivator recruitment .

Properties

Molecular Formula

C23H25F2N3O5Si

Molecular Weight

489.5 g/mol

IUPAC Name

N-[(1S)-2-(3,5-difluoro-4-trimethylsilylanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methyl-3-oxo-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H25F2N3O5Si/c1-28(23(31)18-12-19(29)27-33-18)20(13-6-8-15(32-2)9-7-13)22(30)26-14-10-16(24)21(17(25)11-14)34(3,4)5/h6-12,20H,1-5H3,(H,26,30)(H,27,29)/t20-/m0/s1

InChI Key

DSPIRKOGNQDWIV-FQEVSTJZSA-N

Isomeric SMILES

CN([C@@H](C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RORgammat inverse agonist 22 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dichloromethane. The final product is purified using chromatographic techniques to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using automated reactors, and implementing stringent quality control measures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

RORgammat inverse agonist 22 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

RORgammat inverse agonist 22 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat ligands.

    Biology: Investigated for its role in modulating immune cell differentiation and cytokine production.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

    Industry: Utilized in the development of new drugs targeting inflammatory pathways.

Mechanism of Action

RORgammat inverse agonist 22 exerts its effects by binding to the ligand-binding domain of the RORgammat receptor. This binding induces a conformational change that disrupts the interaction between the receptor and its coactivator proteins. As a result, the transcriptional activity of RORgammat is inhibited, leading to a decrease in the production of interleukin 17 and other pro-inflammatory cytokines .

Comparison with Similar Compounds

T0901317: A Dual RORα/γ Inverse Agonist

  • Structure : Benzenesulfonamide derivative.
  • Mechanism: Reduces recruitment of RORα/γ to endogenous targets like G6Pase, with effects independent of LXR activity .
  • Comparison : Unlike 22b , T0901317 lacks RORγt specificity and exhibits dual RORα/γ inhibition, limiting its therapeutic utility in Th17-mediated diseases .

Tertiary Sulfonamide Series (Genentech)

  • Key Compound : GT (Genentech compound), a tertiary sulfonamide inverse agonist.
  • Activity : Potent RORγt inhibition (IC50 = ~45 nM) with selectivity over RORα/β .
  • Mechanism : Structural modifications to GT derivatives (e.g., compound 2 in ) force Trp317 into a trans conformation, destabilizing H12 helix stability and coactivator binding .
  • Comparison : While 22b and GT share sulfonamide scaffolds, 22b ’s biaryl carboxylamide structure confers superior selectivity (>120-fold vs. other NRs) .

BIO399 (Benzoxazinone Inverse Agonist)

  • Structure: Synthetic benzoxazinone derivative.
  • Mechanism : Binds to Met358 in RORγt, destabilizing the AF2 helix and preventing coactivator recruitment .
  • Comparison : Both 22b and BIO399 achieve RORγt specificity, but 22b ’s selectivity is quantitatively validated against a broader panel of NRs .

BMS-986251 (Clinical Candidate)

  • Structure : Tricyclic analog.
  • Activity : Potent RORγt inhibition (GAL4 EC50 = 10 nM) and IL-17 suppression in human whole blood assays .
  • Mechanism : Stabilizes RORγt in an inactive state via hydrophobic interactions with H11 and H12 helices .
  • Comparison : While BMS-986251 is advanced to clinical trials, 22b ’s unique scaffold offers a distinct pharmacokinetic profile, though in vivo data for 22b remain unpublished .

Structural and Functional Data Table

Compound Class RORγt IC50/EC50 Selectivity (vs. Other NRs) Key Structural Feature Mechanism of Action
22b Biaryl carboxylamide Most potent in series >120-fold Sulfonamide-linked biaryl Disrupts coactivator recruitment
T0901317 Benzenesulfonamide 51 nM (RORγ) Dual RORα/γ inhibition Trifluoroethyl groups Reduces RORα/γ-DNA binding
GT (Genentech) Tertiary sulfonamide ~45 nM Selective over RORα/β Tertiary sulfonamide core Forces Trp317 trans conformation
BIO399 Benzoxazinone Not reported RORγt-specific Benzoxazinone ring Targets Met358 to destabilize AF2
BMS-986251 Tricyclic 10 nM Not disclosed Tricyclic scaffold Stabilizes inactive H12 helix

Key Research Findings

  • Selectivity : 22b ’s >120-fold selectivity over other NRs surpasses T0901317 (dual RORα/γ activity) and matches BIO399’s RORγt specificity .
  • Mechanistic Insights : Molecular dynamics (MD) simulations highlight divergent mechanisms:
    • 22b and GT disrupt H12 helix stability via coactivator displacement .
    • BIO399 selectively targets Met358, a RORγt-specific residue .
  • Clinical Potential: While BMS-986251 advances to trials, 22b’s scaffold offers a novel starting point for optimizing oral bioavailability and tissue penetration .

Q & A

Basic Research Questions

Q. How should assays be designed to evaluate the inverse agonist activity of RORγt-targeting compounds like 22?

  • Methodological Answer : Assays should measure Relative Efficacy (negative values for inverse agonists) and Hill Coefficients to distinguish inverse agonism from toxicity. Use a confirmation assay (e.g., secondary reporter gene assay or binding studies) to validate target engagement, as inverse agonists can mimic toxic compound profiles in single-assay systems . Structural insights from X-ray crystallography (e.g., ligand-binding domain interactions) can guide assay parameters, as demonstrated in studies optimizing RORγt selectivity over PXR .

Q. What molecular pathways are modulated by RORγt inverse agonists in Th17 cell differentiation?

  • Methodological Answer : RORγt inverse agonists disrupt cholesterol biosynthesis pathways by antagonizing oxysterol-mediated RORγt activation. Key readouts include:

  • IL-17A/F suppression via transcriptional inhibition of Il17 loci.
  • Reduction in sterol metabolites (e.g., 7-dehydrocholesterol) that act as endogenous RORγt agonists .
  • Use chromatin immunoprecipitation (ChIP) to assess RORγt binding at Th17-specific gene enhancers .

Q. What pharmacokinetic parameters are critical in preclinical studies of RORγt inverse agonists?

  • Methodological Answer : Prioritize:

  • Oral bioavailability (e.g., %F >30% in murine models).
  • Brain penetration (logBB <0.3 for peripheral selectivity).
  • Metabolic stability (CYP3A4/5 inhibition screening).
  • Studies on compound 22 analogs show improved pharmacokinetics via sulfone substitutions enhancing metabolic resistance .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for RORγt inverse agonists across autoimmune and cancer models?

  • Methodological Answer : Contradictions arise from context-dependent RORγt roles :

  • In autoimmunity, RORγt inhibition suppresses Th17-driven inflammation (e.g., IL-23/IL-17 axis) .
  • In castration-resistant prostate cancer, RORγt inverse agonists reduce androgen receptor (AR) expression, but efficacy depends on tumor cholesterol metabolism .
  • Solution : Use omics profiling (RNA-seq, lipidomics) to stratify responsive vs. non-responsive models .

Q. What strategies improve selectivity of RORγt inverse agonists over related nuclear receptors (e.g., PXR, LXR)?

  • Methodological Answer :

  • Structure-based design : Optimize interactions with RORγt-specific residues (e.g., H479, Y502) using co-crystallography .
  • Pharmacophore screening : Bicyclic sulfonamides in compound 22 analogs exploit hydrophobic pockets absent in PXR/LXR .
  • Validate selectivity via counter-screening against PXR transactivation assays .

Q. How can target engagement be validated in vivo for RORγt inverse agonists in complex tissues?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) in splenocytes to confirm ligand binding .
  • PET imaging with radiolabeled analogs (e.g., [11C]-compound 22) to quantify receptor occupancy.
  • Single-cell RNA-seq of tissue-resident lymphocytes to assess downstream gene suppression (e.g., Il17a, Rorc) .

Data Analysis & Experimental Design

Q. What statistical approaches address high variability in Th17 suppression assays?

  • Methodological Answer :

  • Use normalization to housekeeping genes (e.g., Hprt) and non-linear regression (four-parameter logistic model) for dose-response curves .
  • Power analysis (α=0.05, β=0.2) with ≥3 biological replicates to detect ≥50% IL-17 suppression .

Q. How should researchers integrate transcriptomic and metabolomic data to study RORγt inverse agonist mechanisms?

  • Methodological Answer :

  • Multi-omics integration : Apply weighted gene co-expression network analysis (WGCNA) to link sterol metabolite levels (LC-MS data) with Th17 transcriptional modules .
  • Pathway enrichment : Use tools like MetaboAnalyst and GSEA to identify cholesterol biosynthesis pathways modulated by compound 22 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.